molecular formula C14H30ClNO2 B095140 Glycine lauryl ester hydrochloride CAS No. 16194-11-9

Glycine lauryl ester hydrochloride

Cat. No. B095140
CAS RN: 16194-11-9
M. Wt: 279.84 g/mol
InChI Key: UQABHIYZDIJESE-UHFFFAOYSA-N
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Description

Glycine lauryl ester hydrochloride is a derivative of the amino acid glycine, where the carboxyl group of glycine is esterified with a lauryl group and the amino group is protonated to form a hydrochloride salt. While the provided papers do not directly discuss glycine lauryl ester hydrochloride, they do provide insights into the properties and reactions of similar glycine ester compounds, which can be extrapolated to understand the lauryl ester variant.

Synthesis Analysis

The synthesis of glycine ester derivatives can be achieved through various methods. For instance, Schiff bases of various glycine esters can be prepared and used as precursors for the synthesis of amino acids, as demonstrated with 2-hydroxybenzophenone . This suggests that similar strategies could be employed to synthesize glycine lauryl ester hydrochloride by reacting lauryl alcohol with glycine hydrochloride under appropriate conditions.

Molecular Structure Analysis

The molecular structure of glycine hydrochloride has been determined through neutron diffraction, revealing a network of hydrogen bonds that form layers in the crystal structure . Although the structure of glycine lauryl ester hydrochloride would differ due to the presence of the lauryl group, the core amino acid structure would likely exhibit similar hydrogen bonding patterns, affecting its crystalline properties.

Chemical Reactions Analysis

Glycine esters can participate in various chemical reactions. For example, glycine ethyl ester hydrochloride has been used in iron-catalyzed cyclopropanation reactions in water, indicating that glycine esters can act as carbene precursors in the presence of transition metals . This reactivity could potentially be applied to glycine lauryl ester hydrochloride in designing synthetic pathways for complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycine ester derivatives are influenced by their functional groups. The presence of the ester group can affect solubility, boiling point, and reactivity. For instance, the Schiff base of a glycine ester can undergo Michael addition reactions, leading to different products based on the reaction conditions . The steric bulk and hydrophobic character of the lauryl group in glycine lauryl ester hydrochloride would likely make it less water-soluble than its shorter-chain counterparts.

Scientific Research Applications

Antimicrobial Efficacy

Research on lauric arginate ethyl ester (LAE), a cationic surfactant derived from lauric acid, which is structurally related to glycine lauryl ester, shows excellent antimicrobial activity against a broad range of microorganisms. LAE has been approved for use in certain foods at concentrations up to 200 ppm due to its low toxicity and effectiveness in improving the microbiological safety and quality of food products. This suggests that glycine lauryl ester hydrochloride could have potential applications in food preservation and safety due to its similar chemical structure (Yunfang Ma et al., 2023).

Osmolyte and Cytoprotective Roles

Glycine betaine, a derivative of glycine, is widely studied as an osmolyte in plants, bacteria, and animal cells. It plays a crucial role in osmoregulation and has been identified as a methyl donor in homocysteine metabolism in the liver. Additionally, glycine betaine acts as a protein stabilizer and cytoprotector, involved in cellular metabolism beyond its function as an osmolyte. Given the metabolic roles of glycine betaine, glycine lauryl ester hydrochloride may share similar cytoprotective and metabolic regulatory functions, suggesting its potential in medical and biochemical research (C. G. Figueroa-Soto & E. Valenzuela-Soto, 2018).

Protein and Enzyme Stabilization

Glycine and its derivatives are known for their role in stabilizing proteins and enzymes. For instance, glycine betaine has been reported to protect proteins from denaturation and deactivation under stress conditions such as elevated temperature and chaotropic compounds. This protein-stabilizing effect is crucial for maintaining the integrity and functionality of biological molecules under various conditions. Consequently, glycine lauryl ester hydrochloride may find applications in biotechnological and pharmaceutical formulations where enzyme and protein stabilization is required (G. Papageorgiou & N. Murata, 1995).

Food Industry Applications

In the food industry, derivatives of glycine, such as glycine betaine, have been explored for their ability to improve the quality and safety of food products. Given the antimicrobial and protein-stabilizing properties of related compounds, glycine lauryl ester hydrochloride could be investigated for similar applications in food preservation, safety enhancement, and improvement of food product quality. This aligns with the interest in developing safer and more effective food additives to extend shelf life and enhance food safety (Yunfang Ma et al., 2023).

Safety And Hazards

The safety data sheet for glycine lauryl ester hydrochloride suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air . If it contacts the skin, wash off with soap and plenty of water .

properties

IUPAC Name

dodecyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15;/h2-13,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQABHIYZDIJESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614405
Record name Dodecyl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine lauryl ester hydrochloride

CAS RN

16194-11-9
Record name Dodecyl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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